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molecular formula C9H9N3O4 B8813168 N'-acetyl-4-nitrobenzohydrazide CAS No. 22816-00-8

N'-acetyl-4-nitrobenzohydrazide

Cat. No. B8813168
M. Wt: 223.19 g/mol
InChI Key: UGBLEARQDSFEGM-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

A solution of 4-nitro-benzoic acid N′-acetyl-hydrazide (200 mg, 8.9 mmol) in distilled POCl3 (4 mL) was refluxed at 110° C. under nitrogen for 6 hours. The reaction mixture was concentrated and the residue was quenched with 10% NaOH solution. The resulting precipitate was collected by filtration to afford 160 mg (89%) of 2-Methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole. 1H NMR: (CDCl3): δ 8.38 (d, 2H), 8.24 (d, 2H), 2.7 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)(=O)[CH3:2]>O=P(Cl)(Cl)Cl>[CH3:2][C:1]1[O:16][C:6]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=2)=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)NNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
4 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was quenched with 10% NaOH solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=NN1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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